(5Z)-1-(2,3-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-3-(4-morpholin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid is a complex organic compound that belongs to the class of thiobarbituric acids. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid typically involves multi-step organic reactions. The process may start with the preparation of the thiobarbituric acid core, followed by the introduction of the 2,3-dichlorophenyl, p-fluorobenzylidene, and 4-(morpholino)phenyl groups through various substitution reactions. Common reagents used in these steps include chlorinating agents, fluorinating agents, and morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Thiobarbituric acid derivatives: Compounds with similar core structures but different substituents.
Barbiturates: A class of compounds known for their sedative and hypnotic properties.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
121608-30-8 |
---|---|
Molecular Formula |
C27H20Cl2FN3O3S |
Molecular Weight |
556.4 g/mol |
IUPAC Name |
(5Z)-1-(2,3-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-3-(4-morpholin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H20Cl2FN3O3S/c28-22-2-1-3-23(24(22)29)33-26(35)21(16-17-4-6-18(30)7-5-17)25(34)32(27(33)37)20-10-8-19(9-11-20)31-12-14-36-15-13-31/h1-11,16H,12-15H2/b21-16- |
InChI Key |
WIUYHMPKEGPZJM-PGMHBOJBSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)F)C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)F)/C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)F)C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl |
Synonyms |
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl )thiobarbituric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.